molecular formula C16H24N2O3 B4584302 N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

Cat. No. B4584302
M. Wt: 292.37 g/mol
InChI Key: BVVVRTIZOHCKJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide involves complex processes. For example, the synthesis of 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, a related compound, was achieved through various chemical reactions, highlighting the intricacies of synthesizing such compounds (Asano et al., 1990).

Molecular Structure Analysis

The molecular structure of related benzamide derivatives, such as tropane benzamides, has been determined using methods like 1H-NMR and 13C-NMR. These methods reveal the conformation of the piperidine and pyrrolidine rings, providing insights into the structural characteristics of such compounds (Gálvez et al., 1990).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, such as (−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, have been extensively studied. These studies include the investigation of metabolites, transport mechanisms, and interactions with various biological molecules, providing insights into their chemical behavior and reactions in biological systems (Umehara et al., 2009).

Physical Properties Analysis

The physical properties of compounds in this category are influenced by their molecular structure. For instance, studies have shown how structural modifications can affect the binding profile and physicochemical properties, such as affinity for receptors and solubility (Perrone et al., 2000).

Chemical Properties Analysis

Analysis of chemical properties includes understanding the interactions of these compounds with various receptors and their pharmacokinetics. For example, studies have explored the binding affinity to sigma receptors and dopamine D4 receptors, revealing selective binding and agonist activity, which are crucial for understanding their potential therapeutic applications (Thomas et al., 1999).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide, through derivatives like P-(123)I-MBA, has been investigated for its ability to visualize primary breast tumors in vivo. This is based on its preferential binding to sigma receptors overexpressed on breast cancer cells. A study involving 12 patients with mammographically suspicious breast masses demonstrated that P-(123)I-MBA accumulates in most breast tumors, highlighting its potential as a noninvasive tool to assess tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Imaging Breast Cancer

Further research into N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide derivatives like P[125I]MBA for imaging breast cancer has shown promising results. This sigma receptor binding radioligand demonstrated high affinity for sigma-1 and sigma-2 receptor sites in vitro and showed potential in imaging breast cancer in vivo in a rat mammary tumor model. The study suggests further exploration of sigma receptor ligands for breast cancer imaging applications (John, Bowen, Fisher, Lim, Geyer, Vilner, & Wahl, 1999).

Synthesis and Pharmacologic Characterization

Research into the development of practical and scalable synthetic routes for derivatives of N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide, such as YM758 monophosphate, has contributed significantly to medicinal chemistry. These efforts aim at producing potent inhibitors of the "funny" If current channel, which is crucial for heart rate regulation. The synthetic advancements enable large-scale production while avoiding unstable intermediates, marking a step forward in the development of treatments for stable angina and atrial fibrillation (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-18-10-8-12(9-11-18)17-16(19)13-6-5-7-14(20-2)15(13)21-3/h5-7,12H,4,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVVRTIZOHCKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-2,3-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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